molecular formula C19H18FN3O3 B5362160 5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide

5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5362160
M. Wt: 355.4 g/mol
InChI Key: QHEXFDCVQQVVKW-UHFFFAOYSA-N
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Description

5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'Compound X' in scientific literature.

Scientific Research Applications

Compound X has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Compound X has been studied for its potential use in the development of new drugs for the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Compound X has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is a signaling pathway that plays a crucial role in angiogenesis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, Compound X has been shown to decrease the levels of angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF). These effects suggest that Compound X may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound X in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, the synthesis of Compound X is relatively straightforward, which makes it an accessible compound for researchers. However, one of the limitations of using Compound X in lab experiments is its limited solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of Compound X. One potential direction is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the study of the mechanisms underlying its anti-inflammatory and anti-angiogenic effects may lead to the development of new drugs for the treatment of various diseases. Finally, the optimization of the synthesis method for Compound X may lead to the development of more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and its high purity allows for accurate and reproducible results. The study of its mechanisms of action and biochemical and physiological effects may lead to the development of new drugs for the treatment of various diseases. Additionally, the optimization of its synthesis method may lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that includes the reaction of 2-fluorophenol with 2-chloroethyl chloroformate, followed by the reaction of the resulting product with 1H-pyrazole-3-carboxamide. The final step involves the reaction of the intermediate with 2-phenoxyethylamine to produce Compound X. The synthesis of Compound X has been reported in several scientific journals, and the purity of the compound can be determined through various analytical techniques such as HPLC and NMR.

properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-16-8-4-5-9-18(16)26-13-14-12-17(23-22-14)19(24)21-10-11-25-15-6-2-1-3-7-15/h1-9,12H,10-11,13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEXFDCVQQVVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=NNC(=C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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